Ethyl 2-chloro-2-(3,4-dimethylphenyl)acetate
CAS No.: 79714-32-2
Cat. No.: VC13414158
Molecular Formula: C12H15ClO2
Molecular Weight: 226.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 79714-32-2 |
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Molecular Formula | C12H15ClO2 |
Molecular Weight | 226.70 g/mol |
IUPAC Name | ethyl 2-chloro-2-(3,4-dimethylphenyl)acetate |
Standard InChI | InChI=1S/C12H15ClO2/c1-4-15-12(14)11(13)10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3 |
Standard InChI Key | LXCMAVGXLLQHIN-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C1=CC(=C(C=C1)C)C)Cl |
Canonical SMILES | CCOC(=O)C(C1=CC(=C(C=C1)C)C)Cl |
Introduction
Structural and Molecular Characteristics
Ethyl 2-chloro-2-(3,4-dimethylphenyl)acetate has the molecular formula C₁₂H₁₅ClO₂ and a molecular weight of 226.70 g/mol. Its structure consists of:
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An ethyl ester group (–COOCH₂CH₃) linked to a chlorinated carbon.
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A 3,4-dimethylphenyl ring attached to the same carbon as the chlorine atom.
The chlorine atom at the beta position induces steric hindrance and electronic effects, while the methyl groups on the phenyl ring enhance lipophilicity. These features are critical in determining its solubility, stability, and interactions in chemical reactions .
Synthesis and Manufacturing Processes
The synthesis of ethyl 2-chloro-2-(3,4-dimethylphenyl)acetate can be inferred from methodologies used for structurally related compounds. A plausible route involves:
Chloroacetylation of 3,4-Dimethylphenylacetic Acid
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Chlorination: 3,4-Dimethylphenylacetic acid undergoes chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form 2-chloro-2-(3,4-dimethylphenyl)acetyl chloride.
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Esterification: The acyl chloride intermediate reacts with ethanol in the presence of a base (e.g., pyridine) to yield the final ester .
Reaction Conditions:
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Temperature: 70–80°C for chlorination; room temperature for esterification.
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Solvents: Dichloromethane or ethyl acetate.
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Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate chlorination .
Alternative Pathway via Condensation Reactions
A method analogous to the synthesis of ethyl 2-(3-chloro-2-fluorophenyl)acetate involves:
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Neutralizing chloroacetic acid with sodium hydroxide to form sodium chloroacetate.
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Condensing with 3,4-dimethylphenol under basic conditions to form the phenoxyacetate intermediate.
Key Parameters:
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Temperature control (5–130°C) to prevent side reactions.
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Use of mixed solvents (e.g., xylene and dichloroethane) to enhance solubility during chlorination .
Physicochemical Properties
While experimental data specific to ethyl 2-chloro-2-(3,4-dimethylphenyl)acetate is sparse, properties can be estimated from analogues:
The chlorine and methyl groups contribute to its low water solubility and high thermal stability, making it suitable for applications requiring hydrophobic matrices .
Reactivity and Functional Transformations
Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis: Yields 2-chloro-2-(3,4-dimethylphenyl)acetic acid and ethanol.
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Basic Hydrolysis (Saponification): Produces the sodium salt of the acid .
Nucleophilic Substitution
The chlorine atom is susceptible to nucleophilic displacement. For example, reaction with amines (e.g., ammonia) forms 2-amino-2-(3,4-dimethylphenyl)acetate derivatives.
Catalytic Hydrogenation
Under hydrogen gas and palladium catalysts, the chlorine atom may be replaced with hydrogen, yielding ethyl 2-(3,4-dimethylphenyl)acetate .
Analytical Characterization
Modern techniques for verifying the structure and purity of this compound include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Signals for methyl groups (δ 2.2–2.4 ppm), aromatic protons (δ 6.8–7.2 ppm), and ethyl ester protons (δ 1.2–4.2 ppm).
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¹³C NMR: Carbonyl carbon at δ 170–175 ppm, chlorinated carbon at δ 60–65 ppm .
High-Resolution Mass Spectrometry (HRMS)
Chromatographic Methods
Industrial and Research Applications
Pharmaceutical Intermediates
Chlorinated aromatic esters are pivotal in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. The methyl groups may enhance membrane permeability in drug candidates.
Agrochemicals
As a precursor to herbicides and pesticides, the compound’s lipophilicity aids in foliar absorption and rainfastness .
Material Science
Potential use as a monomer in polyesters or crosslinking agents due to its rigid aromatic backbone .
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